molecular formula C22H27N3O4S B11113744 Methyl 2-{[(4-benzylpiperidin-1-yl)acetyl]amino}-5-carbamoyl-4-methylthiophene-3-carboxylate

Methyl 2-{[(4-benzylpiperidin-1-yl)acetyl]amino}-5-carbamoyl-4-methylthiophene-3-carboxylate

Cat. No.: B11113744
M. Wt: 429.5 g/mol
InChI Key: NKLVHLYEEOWRIQ-UHFFFAOYSA-N
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Description

METHYL 2-[2-(4-BENZYLPIPERIDIN-1-YL)ACETAMIDO]-5-CARBAMOYL-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines a piperidine ring, a thiophene ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[2-(4-BENZYLPIPERIDIN-1-YL)ACETAMIDO]-5-CARBAMOYL-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, the introduction of the benzyl group, and the construction of the thiophene ring. The reaction conditions often involve the use of strong bases, such as sodium hydride, and various solvents, including dimethylformamide (DMF) and tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[2-(4-BENZYLPIPERIDIN-1-YL)ACETAMIDO]-5-CARBAMOYL-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

METHYL 2-[2-(4-BENZYLPIPERIDIN-1-YL)ACETAMIDO]-5-CARBAMOYL-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 2-[2-(4-BENZYLPIPERIDIN-1-YL)ACETAMIDO]-5-CARBAMOYL-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and the thiophene ring play crucial roles in binding to these targets, while the functional groups modulate the compound’s activity. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-[2-(4-PHENYLPIPERIDIN-1-YL)ACETAMIDO]-5-CARBAMOYL-4-METHYLTHIOPHENE-3-CARBOXYLATE
  • METHYL 2-[2-(4-METHYLPIPERIDIN-1-YL)ACETAMIDO]-5-CARBAMOYL-4-METHYLTHIOPHENE-3-CARBOXYLATE

Uniqueness

METHYL 2-[2-(4-BENZYLPIPERIDIN-1-YL)ACETAMIDO]-5-CARBAMOYL-4-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to the presence of the benzyl group, which can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H27N3O4S

Molecular Weight

429.5 g/mol

IUPAC Name

methyl 2-[[2-(4-benzylpiperidin-1-yl)acetyl]amino]-5-carbamoyl-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C22H27N3O4S/c1-14-18(22(28)29-2)21(30-19(14)20(23)27)24-17(26)13-25-10-8-16(9-11-25)12-15-6-4-3-5-7-15/h3-7,16H,8-13H2,1-2H3,(H2,23,27)(H,24,26)

InChI Key

NKLVHLYEEOWRIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CN2CCC(CC2)CC3=CC=CC=C3)C(=O)N

Origin of Product

United States

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